molecular formula C5H2BrN3O4 B102644 2-Bromo-3,5-dinitropyridine CAS No. 16420-30-7

2-Bromo-3,5-dinitropyridine

Cat. No. B102644
CAS RN: 16420-30-7
M. Wt: 247.99 g/mol
InChI Key: DTSYPWHCOVBOLN-UHFFFAOYSA-N
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Description

“2-Bromo-3,5-dinitropyridine” is a chemical compound with the molecular formula C5H2BrN3O4 and a molecular weight of 247.99 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of 2-Bromo-3,5-dinitropyridine and similar compounds often involves reactions with aldehydes under piperidine catalysis . The starting 2-substituted 3,5-dinitropyridines are synthesized from commercially available 2-chloro-3,5-dinitropyridine .


Molecular Structure Analysis

The molecular structure of 2-Bromo-3,5-dinitropyridine has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

The chemical reactions involving 2-Bromo-3,5-dinitropyridine often include 1,3-dipolar cycloaddition of unstabilized N-methyl azomethine ylide with 2-substituted 3,5-dinitropyridines . This leads to the formation of novel polycyclic systems .

Scientific Research Applications

1. Micellar Effects on Aromatic Nucleophilic Substitution

The hydrolysis of a related compound, 2-chloro-3,5-dinitropyridine, was studied in the presence of various micelles. This research is relevant to understanding the micellar effects on reactions involving compounds like 2-Bromo-3,5-dinitropyridine. The study found that the reaction path involves nucleophile addition, ring opening, and closure (Al-Shamary et al., 2012).

2. Amination of Dinitropyridines

Research on the amination of 3,5-dinitropyridine derivatives, closely related to 2-Bromo-3,5-dinitropyridine, revealed the formation of various amino-substituted compounds. This study contributes to the understanding of the chemical behavior and potential applications of 2-Bromo-3,5-dinitropyridine in synthesizing substituted compounds (Woźniak et al., 1993).

3. Kinetics of Nucleophilic Substitution Reactions

The kinetics of the reaction between 2-chloro-3,5-dinitropyridine and anilines were studied, providing insights into the mechanism of substitution reactions that could be applicable to 2-Bromo-3,5-dinitropyridine. This research helps in understanding the reactivity and potential applications of such compounds in various chemical reactions (Hegazy et al., 2000).

4. Spectroscopic and Optical Studies

Spectroscopic and optical studies of a related compound, 5-Bromo-2-(trifluoromethyl)pyridine, provide a framework for understanding the physical properties of 2-Bromo-3,5-dinitropyridine. These studies are essential for applications that require detailed knowledge of the molecular structure and behavior (Vural & Kara, 2017).

Safety And Hazards

Safety measures for handling 2-Bromo-3,5-dinitropyridine include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Future research on 2-Bromo-3,5-dinitropyridine and similar compounds could focus on improving the heats of formation of energetic pyridine-based materials . The steric hindrance effect is a decisive factor for structural stability, and the formation of intramolecular or intermolecular hydrogen bonds doesn’t provide advantages to stabilize the molecular structure .

properties

IUPAC Name

2-bromo-3,5-dinitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrN3O4/c6-5-4(9(12)13)1-3(2-7-5)8(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSYPWHCOVBOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60513469
Record name 2-Bromo-3,5-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,5-dinitropyridine

CAS RN

16420-30-7
Record name 2-Bromo-3,5-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Van Ammers, HJ Den Hertog - Recueil des Travaux …, 1956 - Wiley Online Library
From the reaction mixtures obtained by brominating and nitrating 2‐hydroxypyridine‐N‐oxide the sole disubstituted products isolated were the 3,5‐derivatives. The course of the …
Number of citations: 10 onlinelibrary.wiley.com
E Buncel, DR Ferguson, TG Flynn - Bioorganic Chemistry, 1982 - Elsevier
A novel reporter group delivery system for the chemical modification of proteins and the investigation of enzyme mechanisms is proposed. The design of this system is based on …
Number of citations: 1 www.sciencedirect.com
A Hamad - Journal of the Chemical Society, Perkin Transactions 2, 1990 - pubs.rsc.org
Micellar Effects upon the Reaction of Azide Ion with N-Alkyl-2-chloropyridinium Ions Page 1 .I. CHEM. SOC. PERKIN TRANS. 1990 1401 Micellar Effects upon the Reaction of Azide Ion …
Number of citations: 13 pubs.rsc.org
WD Guither - 1966 - search.proquest.com
THE SYNTHESIS OF PYRIDAZINES, CINNOLINES, TETRAZINES, TETRAZAPYRENES AND RELATED NITROGEN HETEROCYCLES. THE SYNTHESIS OF PYRIDAZINES, …
Number of citations: 2 search.proquest.com
CS GIAM - Pyridine and Its Derivatives, Volume 14, Part 3 …, 2009 - books.google.com
Aminohalopyridines are obtained by the action of anhydrous halogen acids (hydrogen bromide or hydrogen iodide) on 3-hydroxyglutaronitriles, glutaconitriles or 1, 3-dicyano-2-…
Number of citations: 0 books.google.com

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